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molecular formula C12H22S2 B1582164 Dicyclohexyl disulfide CAS No. 2550-40-5

Dicyclohexyl disulfide

Cat. No. B1582164
M. Wt: 230.4 g/mol
InChI Key: ODHAQPXNQDBHSH-UHFFFAOYSA-N
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Patent
US04700004

Procedure details

This example is an inventive run illustrating the use of another soluble cobalt-containing catalyst system. The run also suggests that because of the enhanced catalyst activity of the cobalt-containing catalyst system, the reaction can be operated with less alcohol present. Into a 300 milliliter stainless steel reactor equipped as described in Example I was charged 12 grams of methyl alcohol, 2 grams of sodium hydroxide, 0.1 gram of cobalt acetate and 86 grams (0.74) moles of cyclohexyl mercaptan. The reactor was pressured to 240 psig with nitrogen, heated to 55° C. (131° F.) and then pressured to 300 psig with oxygen. The reaction was complete in 3 hours. The effluent was water washed and the oil layer dried on a Rotovap at 90°-100° C./20-40 Torr. (mm) to give a 100 percent selectivity and 83.8 percent yield of dicyclohexyl disulfide.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 0.74 )
Quantity
86 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cobalt acetate
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
CO.[OH-].[Na+].[CH:5]1([SH:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.O=O>[Co].C([O-])(=O)C.[Co+2].C([O-])(=O)C.O>[CH:5]1([S:11][S:11][CH:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
CO
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
( 0.74 )
Quantity
86 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)S
Name
cobalt acetate
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Co+2].C(C)(=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Co]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
131 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing catalyst system
ADDITION
Type
ADDITION
Details
containing catalyst system
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
Into a 300 milliliter stainless steel reactor equipped
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
the oil layer dried on a Rotovap at 90°-100° C./20-40 Torr

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)SSC1CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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